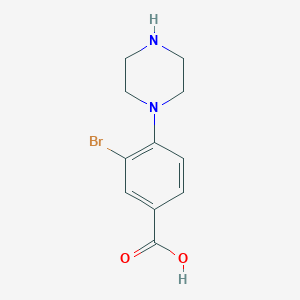

3-bromo-4-piperazinobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTZCGSRVQMIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662426 | |

| Record name | 3-Bromo-4-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-67-6 | |

| Record name | 3-Bromo-4-(1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Piperazinobenzoic Acid

Retrosynthetic Analysis of 3-Bromo-4-Piperazinobenzoic Acid

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward and convergent synthetic strategy. The primary disconnection occurs at the C-N bond between the piperazine (B1678402) ring and the benzoic acid core. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for forming aryl-nitrogen bonds.

This retrosynthetic step reveals two key synthons: a piperazine nucleophile and a 3-bromo-4-halobenzoic acid derivative. The halogen at the 4-position of the benzoic acid serves as a leaving group, with fluorine being particularly effective due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. Consequently, 3-bromo-4-fluorobenzoic acid emerges as a critical precursor.

Further disconnection of 3-bromo-4-fluorobenzoic acid points towards precursor molecules that can be selectively functionalized. A plausible synthetic direction involves the regioselective bromination of a 4-substituted benzoic acid derivative.

Precursor Synthesis and Halogenation Strategies for the Benzoic Acid Core

Direct Bromination of Benzoic Acid Derivatives

The direct bromination of benzoic acid derivatives can be achieved using various brominating agents. For instance, the synthesis of 3-bromobenzoic acid can be accomplished through the electrophilic substitution of benzoic acid. However, this often leads to a mixture of isomers, with the meta product being significant due to the deactivating, meta-directing nature of the carboxylic acid group.

A more controlled approach involves the bromination of a precursor with a strongly activating group. For example, 3-bromo-4-aminotoluene can be synthesized by the bromination of p-acetotoluide, followed by hydrolysis of the acetyl group. mdpi.com The resulting amine can then be converted to a halogenated benzoic acid through a series of reactions.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of aromatic compounds is crucial for an efficient synthesis. The choice of brominating agent and reaction conditions can significantly influence the position of bromination. For instance, the bromination of p-methoxybenzoic acid in glacial acetic acid with bromine, catalyzed by ferric chloride, yields 3-bromo-4-methoxybenzoic acid.

A patented process for the synthesis of 3-bromo-4-fluorobenzoic acid starts from fluorobenzene (B45895). google.com This multi-step process involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by bromination of the resulting acetophenone (B1666503) intermediate, and subsequent oxidation to the carboxylic acid. google.com

Optimization of Bromination Reaction Conditions

The optimization of bromination reactions is essential to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters that can be adjusted include the solvent, temperature, catalyst, and the nature of the brominating agent.

For the bromination of p-methoxybenzoic acid, a study demonstrated that the reaction proceeds effectively in glacial acetic acid using ferric chloride as a catalyst. sigmaaldrich.com The reaction temperature and the rate of bromine addition are critical parameters to control for achieving high yields.

The following table summarizes the reaction conditions for the synthesis of a key precursor, 3-bromo-4-fluorobenzoic acid, as described in a patent. google.com

| Parameter | Condition |

| Starting Material | Fluorobenzene |

| Reagents | Acetyl chloride, Bromine, Hypochlorite solution |

| Catalyst | Aluminum chloride (for acylation) |

| Temperature | 0-100 °C (Acylation), 50-150 °C (Bromination), 0-100 °C (Oxidation) |

| Solvent | Not specified in detail, typical for each step |

Introduction of the Piperazine Moiety

The final step in the synthesis of this compound is the introduction of the piperazine ring onto the brominated benzoic acid core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Piperazine Attachment

The SNAr mechanism is a two-step process involving the addition of the nucleophile (piperazine) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (halide). The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate.

In the context of synthesizing this compound, the reaction would involve treating a 3-bromo-4-halobenzoic acid, such as 3-bromo-4-fluorobenzoic acid google.comambeed.com or 3-bromo-4-chlorobenzoic acid, with piperazine. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the C-F bond towards nucleophilic attack.

The reaction conditions for the SNAr reaction of piperazine with a 3-bromo-4-halobenzoic acid would typically involve a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and elevated temperatures to facilitate the reaction. An excess of piperazine or the use of a non-nucleophilic base is often employed to neutralize the hydrogen halide formed during the reaction.

| Parameter | Plausible Condition |

| Substrate | 3-Bromo-4-fluorobenzoic acid or 3-Bromo-4-chlorobenzoic acid |

| Nucleophile | Piperazine |

| Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

| Base | Excess piperazine or a non-nucleophilic base (e.g., K2CO3) |

| Temperature | 80-150 °C |

| Reaction Time | Several hours to overnight |

The workup of the reaction would typically involve dilution with water, followed by acidification to precipitate the product, which can then be collected by filtration and purified by recrystallization.

Copper- or Palladium-Catalyzed Amination Reactions for Piperazine Incorporation

The introduction of the piperazine moiety onto the benzoic acid backbone is frequently accomplished through transition metal-catalyzed cross-coupling reactions. These methods are valued for their efficiency and tolerance of various functional groups.

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classic method for forming aryl-nitrogen bonds. In a typical synthesis, a di-halogenated benzoic acid, such as 3-bromo-4-fluorobenzoic acid or 3-bromo-4-chlorobenzoic acid, is reacted with piperazine in the presence of a copper catalyst. The greater lability of the halogen at the C-4 position (activated by the para-carboxylic acid group) allows for a selective substitution. A base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction. Research on the amination of 2-bromobenzoic acids has shown that copper-catalyzed methods can be chemo- and regioselective, often eliminating the need for protecting the carboxylic acid group. nih.govnih.gov

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): The Buchwald-Hartwig amination is a more modern and often more versatile alternative. This reaction uses a palladium catalyst, typically with a specialized phosphine (B1218219) ligand, to couple an aryl halide with an amine. For the synthesis of this compound, a 3-bromo-4-halobenzoic acid (e.g., 3-bromo-4-fluorobenzoic acid) would be coupled with piperazine. This reaction is known for its high yields and broad substrate scope, including the synthesis of various N-arylpiperazines. nih.gov The development of modular synthesis routes using palladium catalysis allows for the construction of highly substituted piperazines from various diamine components. nih.govnih.gov

| Parameter | Copper-Catalyzed Amination (Ullmann) | Palladium-Catalyzed Amination (Buchwald-Hartwig) |

|---|---|---|

| Catalyst | Copper powder, Cu₂O, or CuI nih.gov | Pd(0) or Pd(II) precursors (e.g., Pd₂(dba)₃) nih.gov |

| Ligand | Often ligand-free or simple ligands (e.g., phenanthroline) | Bulky, electron-rich phosphine ligands (e.g., DPEphos, BINAP) nih.gov |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) nih.gov | Sterically hindered bases (e.g., NaOtBu, K₃PO₄) |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, 2-ethoxyethanol) nih.gov | Aprotic solvents (e.g., Toluene, Dioxane, CH₂Cl₂) nih.gov |

| Temperature | High temperatures (often >100 °C) nih.gov | Milder conditions (can often proceed at room temperature to 80 °C) nih.gov |

Alternative Synthetic Pathways for Piperazine Functionalization

Beyond direct catalytic amination, other strategies can be employed to construct the 4-piperazinobenzoic acid core.

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently electron-deficient. Starting with a precursor like 3-bromo-4-fluorobenzoic acid or 3-bromo-4-nitrobenzoic acid, the halogen or nitro group at the C-4 position is activated towards displacement. Piperazine, acting as a nucleophile, can directly displace the leaving group (fluoride or nitrite). SNAr reactions on electron-deficient (hetero)arenes are a primary method for creating N-arylpiperazine structures. nih.gov The reaction is typically run in a polar aprotic solvent in the presence of a base to trap the generated acid.

C-H Functionalization: Recent advances in organic synthesis have introduced methods for the direct functionalization of C-H bonds. beilstein-journals.org While typically applied to introduce carbon-based substituents, photoredox catalysis has emerged as a powerful tool for the C-H arylation of N-Boc protected piperazines. mdpi.comencyclopedia.pubresearchgate.net This approach involves generating a radical on the piperazine ring, which can then couple with an aromatic partner. Although this is a less direct route for the specific target molecule, it represents a modern strategy for creating functionalized piperazine scaffolds that could be further elaborated. mdpi.com

Formation of the Carboxylic Acid Functionality

In some synthetic routes, the carboxylic acid group is introduced in the final stages of the synthesis from a suitable precursor.

Hydrolysis of Nitrile or Ester Precursors

Hydrolysis is a fundamental transformation for converting nitriles and esters into carboxylic acids. libretexts.org

From Nitriles: A common strategy involves the hydrolysis of a 3-bromo-4-piperazinobenzonitrile intermediate. This reaction can be performed under either acidic or basic conditions.

Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate to yield the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Given that piperazine is a base, it will form a salt under these conditions.

Alkaline Hydrolysis: The nitrile is heated with an aqueous base such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk This process, known as saponification, initially produces the carboxylate salt (e.g., sodium 3-bromo-4-piperazinobenzoate) and ammonia. chemguide.co.uk A subsequent acidification step with a strong acid is required to protonate the carboxylate and furnish the final free carboxylic acid. libretexts.orgmasterorganicchemistry.com

From Esters: Similarly, an ester, such as methyl or ethyl 3-bromo-4-piperazinobenzoate, can be hydrolyzed.

Acidic Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. youtube.com The ester is heated with excess water and an acid catalyst, which protonates the carbonyl group, making it more susceptible to nucleophilic attack by water. youtube.com

Alkaline Hydrolysis: This is an irreversible process that goes to completion. libretexts.org The ester is treated with a base like NaOH or LiOH, leading to nucleophilic acyl substitution to form an alcohol and the carboxylate salt. masterorganicchemistry.com As with nitrile hydrolysis, a final acidification workup is necessary to obtain the desired carboxylic acid. masterorganicchemistry.com

| Method | Reagents | Initial Product | Key Features |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat libretexts.org | Carboxylic Acid + Ammonium Salt chemguide.co.uk | Reversible for esters; directly yields the free acid. youtube.com |

| Alkaline Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), Heat libretexts.org | Carboxylate Salt + Alcohol/Ammonia chemguide.co.uk | Irreversible; requires a final acidification step. libretexts.orgmasterorganicchemistry.com |

Oxidation of Aldehyde or Alcohol Intermediates

The carboxylic acid can also be formed by the oxidation of a precursor molecule containing an aldehyde or a primary alcohol group at the corresponding position.

Oxidation of Aldehydes: A 3-bromo-4-piperazinobenzaldehyde intermediate can be oxidized to the carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. geeksforgeeks.org However, milder and more selective reagents are often preferred to avoid unwanted side reactions with the electron-rich piperazine ring. Modern methods using catalysts with oxygen or hydrogen peroxide as the terminal oxidant offer greener alternatives. organic-chemistry.orgnih.gov The oxidation of aldehydes is a fundamental reaction for producing carboxylic acids. nih.gov

Oxidation of Alcohols: A 3-bromo-4-piperazinobenzyl alcohol intermediate can be oxidized to the corresponding benzoic acid. Strong oxidizing agents like KMnO₄ can achieve this transformation, often proceeding through the intermediate aldehyde. youtube.com The selective oxidation of benzyl (B1604629) alcohols to benzoic acids can be achieved using various chemical methods, with product selectivity tuned by the choice of catalyst and reaction conditions. rsc.orgmdpi.com

Purification and Purity Assessment Methodologies for Synthesized this compound

Ensuring the purity of the final compound is critical. Chromatographic techniques are indispensable for both the purification and the analytical assessment of this compound.

Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)

Column Chromatography: This is a standard method for the preparative purification of the crude product. Due to the polar and zwitterionic potential of this compound (containing both a basic amine and an acidic carboxyl group), silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). To improve the peak shape and reduce tailing on the silica gel, it is often necessary to add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the final purity of the compound and for stability studies. A stability-indicating HPLC-UV method for a related compound, 4-bromomethyl-3-nitrobenzoic acid, provides a relevant model. researchgate.net For this compound, a reversed-phase HPLC method would be most appropriate. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analysis of similar benzoic acid derivatives has been reported using such systems. chemicalbook.com

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic modifier (e.g., Methanol (B129727) or Acetonitrile) researchgate.netchemicalbook.com |

| pH Modifier | Acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) added to the aqueous phase to ensure the carboxylic acid is fully protonated (pH ~2.5-4.0) researchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min researchgate.net |

| Detection | UV spectrophotometry, wavelength set to an absorbance maximum of the compound (e.g., ~254 nm or ~270 nm) researchgate.netchemicalbook.com |

| Temperature | Controlled, often slightly above ambient (e.g., 30 °C) researchgate.net |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Confirmation

The unambiguous identification and confirmation of the purity of this compound rely on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the piperazine ring. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Specifically, one would anticipate signals corresponding to the three aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid group and the bromine atom, as well as the electron-donating piperazine ring. The piperazine moiety would exhibit signals for the -CH₂- groups, which may appear as multiplets due to their chemical non-equivalence. For instance, in related N-arylpiperazine structures, the protons of the piperazine ring often appear as multiplets in the range of 3.23-3.38 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the carboxyl carbon, the aromatic carbons (including the carbon attached to the bromine and the one attached to the piperazine nitrogen), and the carbons of the piperazine ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. For example, in a related compound, 3-bromo-4-methoxybenzoic acid, the aromatic carbons appear in the range of 112-161 ppm, with the carboxyl carbon at approximately 168.4 ppm. rsc.org A similar pattern would be expected for the target compound, with adjustments due to the electronic effects of the piperazine ring.

| ¹H NMR Data for a Related Compound (3-bromo-4-methoxybenzoic acid) |

| Chemical Shift (δ) in ppm |

| 8.05 (d, J = 2.1 Hz, 1H) |

| 7.90 (dd, J = 8.6, 2.1 Hz, 1H) |

| 7.01 (d, J = 8.7 Hz, 1H) |

| 3.85 (s, 3H) |

| Data sourced from a study on a related methoxy (B1213986) derivative, illustrating typical aromatic proton shifts and coupling constants. rsc.org |

| ¹³C NMR Data for a Related Compound (3-bromo-4-methoxybenzoic acid) |

| Chemical Shift (δ) in ppm |

| 168.4 |

| 161.0 |

| 135.7 |

| 132.0 |

| 125.4 |

| 112.5 |

| 112.1 |

| 57.0 |

| Data sourced from a study on a related methoxy derivative, indicating the expected chemical shift ranges for the carbons in the benzene ring and the carboxyl group. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃BrN₂O₂), the molecular weight is 285.14 g/mol . lookchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). The fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the piperazine ring. The fragmentation pattern of benzoic acid itself shows characteristic losses, and similar fragmentation pathways can be anticipated for its derivatives.

| Predicted Mass Spectrometry Data |

| Molecular Ion [M]⁺ |

| m/z 285/287 (due to Br isotopes) |

| Key Fragmentation Pathways |

| Loss of COOH |

| Cleavage of the piperazine ring |

| Based on the molecular formula and general fragmentation patterns of similar compounds. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-N stretching of the piperazine ring, and C-H stretching of the aromatic and aliphatic parts of the molecule.

| Expected Infrared Absorption Bands |

| Functional Group |

| O-H (Carboxylic Acid) |

| C=O (Carboxylic Acid) |

| C-N (Aromatic Amine) |

| C-H (Aromatic) |

| C-H (Aliphatic) |

| C-Br |

| Based on characteristic IR absorption frequencies for the respective functional groups. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N-arylpiperazines, including this compound, is an area where green chemistry approaches are being actively explored.

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between an aryl halide and piperazine. A potential route to this compound is the reaction of 3-bromo-4-fluorobenzoic acid with piperazine. google.comnih.gov Traditional methods for such reactions often require high temperatures and the use of high-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can be environmentally problematic.

Recent research has focused on developing more sustainable alternatives. For instance, the use of sulfolane (B150427) as a recoverable and high-boiling solvent has been shown to be an efficient and clean medium for the synthesis of various substituted phenylpiperazines, yielding products in high purity. fao.org Another green approach involves the use of water as a solvent, which is environmentally benign. While the solubility of the reactants can be a challenge, the use of phase-transfer catalysts or microwave irradiation can enhance reaction rates and yields in aqueous media.

Advanced Derivatization and Scaffold Functionalization of 3 Bromo 4 Piperazinobenzoic Acid

Chemical Transformations at the Carboxylic Acid Group

The carboxylic acid moiety is a primary handle for derivatization, offering pathways to prodrugs, peptide conjugates, and other functional molecules through well-established chemical transformations.

Esterification Reactions for Prodrug Development or Library Synthesis

Esterification of the carboxylic acid is a common strategy to mask its polarity, which can enhance membrane permeability and oral bioavailability. nih.govresearchgate.netresearchgate.net This approach is fundamental in prodrug design, where an inactive ester derivative is metabolized in vivo by esterases to release the active carboxylic acid parent drug. researchgate.netscirp.org The choice of alcohol for esterification can be tailored to control the rate of hydrolysis and fine-tune the pharmacokinetic profile. scirp.orgscirp.org Simple aliphatic alcohols can increase lipophilicity, while more complex promoieties can be introduced to target specific enzymes or transporters. scirp.org

For library synthesis, a variety of esterification methods can be employed. Standard Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward approach. Alternatively, for more sensitive substrates, milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are effective.

Table 1: Representative Esterification Conditions for Aryl Carboxylic Acids

| Method | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Reflux | Simple, cost-effective for simple alcohols. | General Knowledge |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | DCM, Room Temperature | Mild conditions, suitable for complex alcohols. | nih.gov |

| Alkyl Halide Esterification | Alkyl Halide (e.g., Ethyl Bromide), Base (e.g., K₂CO₃) | DMF, 60-80°C | Useful for a wide range of alkyl groups. | General Knowledge |

| Prodrug Synthesis (Pivaloyloxymethyl) | Chloromethyl pivalate, Base (e.g., Et₃N) | Acetonitrile (B52724), RT | Creates 'acyloxymethyl' esters known to be good esterase substrates. | researchgate.net |

Amide Bond Formation and Peptide Conjugation Strategies

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing the linkage of the 3-bromo-4-piperazinobenzoic acid scaffold to amines, amino acids, or peptides. nih.gov This strategy can be used to develop targeted therapies or to modulate the biological activity of the core structure. A vast array of peptide coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization when dealing with chiral amines. uni-kiel.decreative-peptides.comsigmaaldrich.com

Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to form activated esters in situ, which then react with the amine. bachem.com More advanced phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents offer higher reactivity and are particularly effective for coupling sterically hindered amino acids or forming challenging peptide bonds. sigmaaldrich.compeptide.com The choice of reagent, base (typically a non-nucleophilic amine like DIPEA or NMM), and solvent allows for precise control over the reaction. uni-kiel.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example | Key Characteristics | Reference |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Widely used, cost-effective. Byproduct of DCC is insoluble. EDC is water-soluble. | creative-peptides.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for sterically hindered couplings. | sigmaaldrich.com |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Fast reaction rates, low racemization. HATU is highly reactive due to the HOAt leaving group. | sigmaaldrich.compeptide.com |

Reductions to Alcohol and Subsequent Etherification

The carboxylic acid can be reduced to a primary benzyl (B1604629) alcohol, which serves as a new branching point for diversification. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. quora.comembibe.com Alternatively, diborane (B8814927) can be used, sometimes offering better selectivity. google.com Recent methods have also explored catalytic hydrogenation over specific metal catalysts. qub.ac.uk

The resulting benzyl alcohol, (3-bromo-4-piperazinophenyl)methanol, can then undergo etherification to introduce a wide range of substituents. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic method. More modern, catalytic methods for the dehydrative etherification of benzyl alcohols, sometimes using iron or palladium catalysts, offer greener alternatives by avoiding stoichiometric activating agents and producing water as the only byproduct. researchgate.netnih.gov

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key functional handle for introducing molecular complexity through a variety of powerful cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Aromatic Diversification

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide of this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new carbon-carbon bond. It is exceptionally versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.govnih.gov The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., SPhos, XPhos, CataCXium A), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, including the free carboxylic acid and piperazine (B1678402) N-H.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a cornerstone for the synthesis of arylalkynes, which are valuable intermediates in pharmaceuticals and materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N, DIPEA). wikipedia.orgnih.gov Copper-free variants have also been developed to avoid potential issues associated with the copper co-catalyst. libretexts.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, typically an acrylate (B77674) or styrene (B11656) derivative, to yield a substituted alkene. organic-chemistry.org This reaction is powerful for creating stilbene (B7821643) and cinnamate-like structures. Key components include a palladium catalyst, a base (e.g., Et₃N, K₂CO₃), and often a phosphine ligand or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), which can be crucial for less reactive aryl bromides. nih.govbeilstein-journals.org The reaction can be applied to complex substrates, as seen in the synthesis of the drug Axitinib from a related 3-bromoindazole (B152527) core. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing substituted anilines and N-aryl heterocycles. The catalytic system consists of a palladium source, a specialized bulky electron-rich phosphine ligand (e.g., BINAP, X-Phos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). wikipedia.orgbeilstein-journals.org This reaction could be used to couple an additional amine to the 3-position of the scaffold, potentially leading to novel structures.

Table 3: Overview of Cross-Coupling Reactions on Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) or Pd(II) + Ligand (e.g., XPhos) | K₂CO₃, Cs₂CO₃ | C(aryl)-C(R) | nih.govorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(0)/Ligand + Cu(I) salt | Et₃N, DIPEA | C(aryl)-C≡C-R | wikipedia.orglibretexts.org |

| Heck | Alkene | Pd(0) or Pd(II) + Ligand (optional) | Et₃N, KOAc | C(aryl)-C=C | organic-chemistry.orgbeilstein-journals.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) or Pd(II) + Bulky Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | C(aryl)-N(R₂) | wikipedia.orgbeilstein-journals.org |

Nucleophilic Displacement of Bromine with Various Heteroatom Nucleophiles

While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is another possibility, though typically more challenging on electron-rich or neutral aromatic rings. The presence of the carboxylic acid and the amino group on the ring does not provide strong electronic activation for SₙAr. However, under forcing conditions (high temperatures, strong nucleophiles, and sometimes copper catalysis in Ullmann-type reactions), displacement with heteroatom nucleophiles like thiols (to form thioethers) or alcohols/phenols (to form ethers) may be achievable. For instance, the synthesis of the drug Axitinib involves a copper-catalyzed coupling of a thiol with an iodo-indazole, a reaction analogous to an Ullmann condensation. google.comchemicalbook.comnih.gov Such transformations would further expand the chemical diversity accessible from the this compound scaffold.

Modifications of the Piperazine Ring System

The piperazine moiety is a cornerstone of many biologically active compounds, and its modification is a key strategy in drug design. mdpi.comencyclopedia.pub The presence of a secondary amine in the piperazine ring of the parent scaffold allows for a wide array of functionalization reactions.

The secondary amine on the piperazine ring is nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. These are among the most common strategies for modifying piperazine-containing scaffolds. nih.govmdpi.com

N-Alkylation can be achieved by reacting the scaffold with alkyl halides (e.g., chlorides, bromides, iodides) or alkyl sulfonates in the presence of a base to neutralize the acid generated during the reaction. mdpi.com An alternative and often high-yielding method is reductive amination, where the piperazine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride. mdpi.com

N-Acylation involves the reaction of the piperazine nitrogen with acylating agents like acid chlorides, acid anhydrides, or activated esters. These reactions typically proceed under mild conditions and are often used to introduce amide functionalities, which can act as important hydrogen bond donors or acceptors in biological systems.

Table 2: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent | Resulting Moiety |

| N-Alkylation | Benzyl bromide | N-Benzylpiperazine |

| N-Alkylation | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | N-(4-Fluorobenzyl)piperazine |

| N-Acylation | Acetyl chloride | N-Acetylpiperazine |

| N-Acylation | Benzoyl chloride | N-Benzoylpiperazine |

| N-Sulfonylation | Dansyl chloride | N-Dansylpiperazine |

These modifications significantly alter the steric and electronic properties of the molecule, influencing its solubility, lipophilicity, and potential interactions with biological targets. nih.gov

While less common than N-functionalization, the modification of the piperazine ring structure itself through ring-opening or ring-expansion reactions represents an advanced strategy for creating novel scaffolds. Such transformations are challenging but can lead to significant changes in the three-dimensional shape of the molecule.

Ring-Opening: The cleavage of bonds within the piperazine ring can be accomplished under specific conditions. For example, the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic diamine, is a known strategy for synthesizing functionalized piperazines. rsc.org Applying similar principles, cleavage of the C-N bonds in the this compound scaffold could potentially be achieved, for instance, through reactions with chloroformates under specific activation conditions, leading to linear diamine derivatives.

Ring-Expansion: Ring-expansion reactions could transform the six-membered piperazine ring into a seven-membered ring system, such as a diazepane. Methodologies for such transformations, for example, the ring expansion of imidazolines, have been reported in the literature, although their direct application to a complex piperazine scaffold would require significant synthetic development. nih.gov

These advanced modifications, while synthetically demanding, offer pathways to fundamentally new chemical entities derived from the original scaffold.

Introducing substituents onto the carbon atoms of the piperazine ring, particularly in a stereocontrolled manner, adds another layer of structural diversity and is a topic of increasing interest in medicinal chemistry. mdpi.com Direct C-H functionalization of the piperazine ring is challenging due to the presence of two nitrogen atoms, which can complicate the reactivity of catalytic systems. mdpi.comencyclopedia.pub

However, recent advances have enabled the stereoselective synthesis of C-substituted piperazines. acs.org Methods include:

Asymmetric Lithiation: Using a chiral base or ligand, it is possible to deprotonate a C-H bond adjacent to a nitrogen atom enantioselectively. The resulting organolithium species can then be trapped with an electrophile to yield an α-functionalized piperazine. mdpi.com

Transition-Metal Catalysis: Iridium and rhodium catalysts have been successfully employed for the diastereoselective and enantioselective C-H functionalization of N-protected piperazines. acs.orgnih.gov These reactions can introduce aryl or alkyl groups at specific positions on the piperazine ring. mdpi.comresearchgate.net

For the this compound scaffold, the piperazine nitrogen would first need to be protected (e.g., with a Boc group) to facilitate these transformations. Subsequent C-H functionalization could then provide access to chiral derivatives with defined stereochemistry at the C-2, C-3, C-5, or C-6 positions of the piperazine ring.

Combinatorial Synthesis and Library Generation Based on this compound Scaffold

The this compound scaffold is an ideal starting point for combinatorial chemistry and the generation of compound libraries. Its three distinct points of chemical diversity—the carboxylic acid, the piperazine nitrogen, and the C-Br bond—allow for the creation of a large number of derivatives from a common core.

Parallel synthesis is a highly efficient strategy for rapidly generating a library of related compounds, where discrete reactions are carried out simultaneously in an array format, such as a multiwell plate. mdpi.comresearchgate.net This approach allows for the systematic exploration of structure-activity relationships by varying the building blocks at each diversification point. researchgate.net

A parallel synthesis workflow using the this compound scaffold could be designed as follows:

Scaffold Preparation: The starting material is distributed into the wells of a reaction block or multiwell plate.

First Diversification (e.g., N-Alkylation): A different alkylating agent (R¹) is added to each column of the plate, functionalizing the piperazine nitrogen.

Second Diversification (e.g., Amide Formation): A different amine (R²) is added to each row of the plate, reacting with the carboxylic acid group (which would be activated first) to form a diverse set of amides.

Third Diversification (e.g., Suzuki Coupling): A different boronic acid (R³) could then be introduced under palladium catalysis to react with the bromine atom, adding a final layer of complexity.

This three-dimensional matrix approach can generate a large and structurally diverse library from a manageable number of starting materials.

Table 3: Illustrative Library Generation via Parallel Synthesis

| Building Block 1 (R¹ at Piperazine-N) | Building Block 2 (R² in Amide) | Building Block 3 (R³ at C-3) | Resulting Compound Structure |

| Methyl | Benzylamine | Phenylboronic acid | |

| Ethyl | Cyclohexylamine | 4-Fluorophenylboronic acid | |

| Isopropyl | Aniline | Thiophene-2-boronic acid |

Such libraries of novel, drug-like compounds can be efficiently screened in high-throughput biological assays to identify hits for drug discovery programs or candidates for materials science applications. mdpi.comnih.gov

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of diverse chemical libraries. This technique immobilizes a starting material onto a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. For the derivatization of this compound, SPOS would enable the systematic functionalization of both the carboxylic acid and the secondary amine of the piperazine ring, as well as potential modifications at the bromine-substituted position.

Immobilization Strategies:

The initial step in the SPOS of derivatives from this compound would involve its attachment to a solid support. The carboxylic acid moiety is the most logical point of attachment. Several common resins are suitable for this purpose:

Wang Resin: This is a widely used resin for the immobilization of carboxylic acids. The acid is typically attached via an ester linkage to the resin's 4-hydroxybenzyl alcohol linker. Cleavage from Wang resin is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA).

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile and allows for the cleavage of the product under very mild acidic conditions, which can be advantageous if acid-sensitive functional groups are present in the final derivatives.

Rink Amide Resin: If the final desired products are carboxamides, Rink Amide resin is a suitable choice. The carboxylic acid of the scaffold would be coupled to the resin, and upon cleavage, a C-terminal amide is generated.

Proposed Synthetic Route and Diversification:

A generalized SPOS workflow for generating a library of derivatives from this compound is depicted below.

Scheme 1: Proposed Solid-Phase Synthesis of a Library based on this compound

Immobilization: this compound is attached to a suitable resin (e.g., Wang resin) through its carboxylic acid group.

Piperazine Functionalization: The free secondary amine of the piperazine ring can be acylated, sulfonylated, or alkylated with a diverse set of building blocks (R¹-X).

Aromatic Ring Functionalization (Optional): The bromo substituent on the aromatic ring can potentially be used for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a variety of substituents (R²).

Cleavage: The final derivatives are cleaved from the solid support using appropriate conditions (e.g., TFA for Wang resin) to yield the product library.

Data from a Hypothetical Library Synthesis:

The following tables illustrate the type of data that would be generated from a combinatorial solid-phase synthesis campaign based on the scaffold. The yields and purities are hypothetical but representative of what might be expected in such a synthesis.

Table 1: Reagents for Piperazine Functionalization (R¹-X)

| Reagent Type | Example Reagent | Resulting Functional Group |

| Acid Chloride | Benzoyl chloride | Amide |

| Sulfonyl Chloride | Dansyl chloride | Sulfonamide |

| Isocyanate | Phenyl isocyanate | Urea |

| Aldehyde/Ketone | Benzaldehyde | Tertiary Amine (via reductive amination) |

Table 2: Reagents for Aromatic Ring Functionalization (R²)

| Coupling Reaction | Reagent | Introduced Group (R²) |

| Suzuki Coupling | Phenylboronic acid | Phenyl |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

| Buchwald-Hartwig Amination | Aniline | Phenylamino |

Table 3: Representative Examples of a Synthesized Library with Hypothetical Data

| Compound ID | R¹ Group (from Piperazine) | R² Group (Aromatic) | Cleavage Method | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 1 | Benzoyl | Bromo | TFA | 85 | 92 |

| 2 | Dansyl | Bromo | TFA | 78 | 90 |

| 3 | Phenylcarbamoyl | Bromo | TFA | 88 | 95 |

| 4 | Benzyl | Bromo | TFA | 75 | 88 |

| 5 | Benzoyl | Phenyl | TFA | 65 | 85 |

| 6 | Dansyl | Phenyl | TFA | 58 | 82 |

Computational and Theoretical Investigations of 3 Bromo 4 Piperazinobenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-bromo-4-piperazinobenzoic acid, these calculations offer a detailed view of its molecular orbitals and charge distribution.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While direct DFT studies on this compound are limited in publicly available literature, extensive research on related benzoic acid derivatives and brominated aromatic compounds provides a strong basis for understanding its behavior.

Studies on benzoic acid derivatives using DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, have been successful in optimizing molecular structures and analyzing electronic properties. researchgate.net For a molecule like this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically distributed over the electron-rich aromatic ring and the piperazine (B1678402) nitrogen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally centered on the carboxylic acid group and the bromine atom, suggesting these are the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies higher reactivity. In related brominated benzamides, DFT calculations have been employed to compute global reactivity indices such as electron affinity, ionization potential, electrophilicity, and nucleophilicity, which collectively provide a comprehensive reactivity profile. nih.gov The presence of the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating piperazine ring, creates a complex electronic environment. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule.

Table 1: Representative Calculated Electronic Properties for a Benzoic Acid Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Data is illustrative and based on typical values for related benzoic acid derivatives.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting spectroscopic properties such as vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of the vibrational frequencies of benzoic acid and its derivatives have shown good correlation with experimental data after applying appropriate scaling factors. researchgate.net

For this compound, the calculated FT-IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching from the piperazine ring, and C-Br stretching. Similarly, the Raman spectrum would complement this information. The prediction of the UV-Visible spectrum via TD-DFT would indicate the electronic transitions, often corresponding to π-π* transitions within the benzene (B151609) ring. The substitution pattern, including the bromine atom and the piperazine group, would influence the absorption maxima (λmax).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its interaction with other molecules. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.

Energy Minimization and Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the orientation of the piperazine ring and the benzoic acid group. The piperazine ring typically adopts a chair conformation, which is the most stable. However, boat and twist-boat conformations are also possible, though higher in energy.

Dynamics of Molecular Interactions and Flexibility

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its flexibility and interactions with its environment, such as a solvent or a biological target. MD simulations on related pyrazine (B50134) derivatives have been used to understand their interactions with membrane bilayers, showing how they can dissolve into the membrane and alter its properties. researchgate.net

An MD simulation of this compound in an aqueous solution would reveal the dynamics of the piperazine ring, which can undergo ring puckering, and the rotation of the benzoic acid group. The simulation would also characterize the hydrogen bonding interactions between the carboxylic acid group and water molecules, as well as interactions involving the piperazine nitrogens. This information is crucial for understanding how the molecule behaves in a biological context.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

For this compound, molecular docking studies would be essential to explore its potential as a ligand for various biological targets. Research on other piperazine-containing benzoic acid derivatives has demonstrated their ability to bind to specific protein pockets. For instance, 2,5-substituted benzoic acids with piperazine moieties have been shown to bind to the Mcl-1 protein, a target in cancer therapy. nih.gov The docking models revealed that the piperazine group can occupy hydrophobic binding pockets, and the benzoic acid can form key interactions, such as with arginine residues. nih.gov

In a hypothetical docking study of this compound, the benzoic acid group would be expected to form hydrogen bonds with polar residues in a binding site, while the bromo-phenylpiperazine moiety could engage in hydrophobic and halogen bonding interactions. Docking studies on other piperazine derivatives have highlighted their potential as antimicrobial agents, with the docking results providing insights into how these compounds could overcome drug resistance. researchgate.net

Table 2: Potential Interacting Residues for a Piperazinobenzoic Acid Scaffold in a Protein Binding Site

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Arginine, Aspartate, Glutamate, Serine |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine |

| Halogen Bonding | Tyrosine, Tryptophan, Backbone Carbonyls |

This table is illustrative and based on general principles of ligand-protein interactions for similar scaffolds.

Structure-Activity Relationship (SAR) Predictions Based on Theoretical Models

Theoretical models are instrumental in predicting how modifications to the chemical structure of a lead compound will affect its biological activity. This is the essence of structure-activity relationship (SAR) studies, which aim to guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, yet-to-be-synthesized analogs. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. A statistical method, such as multiple linear regression, is then used to build an equation that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values). nih.gov A statistically significant QSAR model can then be used to predict the activity of new derivatives and to identify which structural features are most important for activity. nih.gov

Table 3: Example of a QSAR Model for a Series of Piperazinobenzoic Acid Derivatives

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.92 | The model explains 92% of the variance in the biological data. |

| q² (Cross-validated r²) | 0.85 | The model has good predictive power. |

| F-test value | 85.3 | The model is statistically significant. |

| Contributing Descriptors | Coefficient | Implication |

| Hydrophobic descriptor (ClogP) | +0.45 | Increased hydrophobicity is beneficial for activity. |

| Electronic descriptor (Hammett σ) | -0.28 | Electron-donating groups on the phenyl ring enhance activity. |

| Steric descriptor (Molar Refractivity) | +0.15 | Bulkier substituents on the piperazine ring are favored. |

Pharmacophore modeling is another powerful tool in computational drug design. youtube.comyoutube.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. mdpi.comnih.gov

For this compound and its active analogs, a pharmacophore model could be generated based on their common structural features and their alignment in the binding site of a target receptor. nih.gov This model can then be used as a 3D query to search large chemical databases for other, structurally diverse molecules that also fit the pharmacophore. nih.govnih.gov This process, known as pharmacophore-based virtual screening, can lead to the discovery of novel chemical scaffolds with the desired biological activity. nih.gov

Table 4: Hypothetical Pharmacophore Model Features for a Class of Piperazinobenzoic Acid Derivatives

| Feature | Description | Geometric Constraint (Distance to other features) |

| Aromatic Ring (AR) | The substituted benzene ring | 4.5 Å to HBA |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the carboxylic acid | 6.2 Å to HBD |

| Hydrogen Bond Donor (HBD) | The hydroxyl group of the carboxylic acid | N/A |

| Hydrophobic Center (HY) | The piperazine ring | 3.8 Å to AR |

| Halogen Bond Donor (X) | The bromine atom | 5.1 Å to HBA |

Research on this compound and its Analogs Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no publicly available research was found detailing the biological target interaction studies of the chemical compound this compound or its direct analogs.

The inquiry sought to build a detailed scientific article focusing on the in vitro and mechanistic aspects of this specific compound's interaction with biological targets. The intended structure of the article was to cover enzyme inhibition and activation, receptor binding, and cellular pathway modulation.

However, extensive searches yielded no specific data on this compound within the specified parameters. The scientific literature that was retrieved discussed other molecules containing either a bromo- group or a piperazine moiety, but these were structurally distinct and not considered direct analogs of the target compound. Therefore, no scientifically accurate information could be provided for the requested sections on:

Enzyme Inhibition and Activation Assays in Cell-Free Systems: No data was found on the kinetic characterization of how this compound might modulate enzyme activity, nor were there any studies distinguishing between irreversible or reversible inhibition mechanisms.

Receptor Binding and Ligand Displacement Assays In Vitro: The search did not uncover any radioligand binding studies on recombinant receptors or any application of label-free detection methods to assess the interaction of this compound with specific receptors.

Cellular Pathway Modulation Investigations in Research Cell Lines: There is no available information on how this compound might affect cellular pathways in established research cell lines.

The absence of such information in the public domain suggests that this compound may be a novel compound that has not yet been extensively studied, or that the research conducted on it is proprietary and not publicly disclosed.

Consequently, the requested article with detailed research findings and data tables on the biological target interactions of this compound and its analogs cannot be generated at this time.

Biological Target Interaction Studies of 3 Bromo 4 Piperazinobenzoic Acid and Its Analogs in Vitro/mechanistic Focus

Cellular Pathway Modulation Investigations in Research Cell Lines

Gene Expression and Protein Level Analysis in Cell Models

No published studies were found that investigate the effects of 3-bromo-4-piperazinobenzoic acid on gene expression or protein levels in any cell models.

Investigation of Signaling Cascade Interference (e.g., Kinase Cascades, GPCR Signaling)

There is no available data on the interference of this compound with kinase cascades, GPCR signaling, or any other signaling pathways.

Cell-Based Reporter Assays for Mechanistic Insights

No literature is available describing the use of cell-based reporter assays to elucidate the mechanism of action of this compound.

Elucidation of Mechanism of Action in Defined Biological Systems

Target Deconvolution Strategies

No studies employing target deconvolution strategies to identify the biological targets of this compound have been published.

Omics-Based Approaches for Pathway Mapping (e.g., Proteomics, Metabolomics in Research Models)

There are no published "omics" studies (proteomics, metabolomics, etc.) that map the biological pathways affected by this compound.

Structure-Activity Relationship (SAR) Analysis from Biological Data

Due to the absence of biological data for this compound and a series of its analogs, no structure-activity relationship (SAR) analysis can be compiled.

Identification of Key Structural Features for Biological Potency

The biological activity of arylpiperazine derivatives, including analogs of this compound, is intricately linked to the nature and substitution pattern of their core structural components: the aryl ring, the piperazine (B1678402) moiety, and the substituent on the second piperazine nitrogen.

The Aryl Ring and Halogen Substitution: The substitution on the phenyl ring plays a critical role in modulating the potency and selectivity of these compounds. The presence of a halogen atom, such as the bromine in this compound, is a common feature in many biologically active arylpiperazines. For instance, in a series of N-phenylpiperazine analogs designed as dopamine (B1211576) D2/D3 receptor ligands, substitutions on the phenyl ring were found to significantly influence binding affinity. nih.gov Similarly, studies on arylpiperazine derivatives as anticancer agents have shown that halogen substituents on the phenyl ring can enhance cytotoxic activity. nih.gov For example, derivatives with dichloro-substituted phenyl rings have demonstrated potent cytotoxicity against cancer cell lines. nih.gov The position of the halogen is also crucial; for instance, ortho-substitution on the phenyl ring of some arylpiperazine derivatives led to moderate to strong cytotoxic activities against LNCaP prostate cancer cells. mdpi.com The bromine atom in this compound, being an electron-withdrawing group, is expected to influence the electronic properties of the phenyl ring and thereby its interaction with biological targets.

The Piperazine Ring: The piperazine ring is a key structural element, often essential for the biological activity of this class of compounds. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and at physiological pH, one of the nitrogens is often protonated, allowing for the formation of a crucial ionic bond with acidic residues, such as aspartic acid, in the binding pockets of target proteins. nih.gov This interaction is a well-established binding motif for many arylpiperazine ligands targeting aminergic GPCRs like serotonin (B10506) and dopamine receptors. nih.gov

The Benzoic Acid Moiety: While the arylpiperazine core is prevalent in many drug classes, the presence of a benzoic acid group attached to the piperazine ring, as in this compound, is less common. However, the carboxylic acid group introduces a key functional handle that can significantly influence the molecule's properties. In a study of N-acyl-N'-phenylpiperazines as potential inhibitors of Excitatory Amino Acid Transporters (EAATs), the acyl group was identified as a key component for biological activity. The carboxylic acid of this compound can exist as a carboxylate anion at physiological pH, providing a potential point of interaction with positively charged residues (e.g., arginine or lysine) in a binding site. This is a strategy employed in the design of inhibitors for various enzymes and receptors. For example, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a substituted benzoic acid core was utilized to achieve potent binding. mdpi.com Furthermore, in the synthesis of dopamine receptor ligands, substituted benzoic acids have been coupled with N-arylpiperazine fragments to create potent and selective molecules. nih.gov

The following table summarizes the key structural features and their potential roles in biological activity based on studies of analogous compounds.

| Structural Feature | Potential Role in Biological Activity | Supporting Evidence from Analogs |

| Aryl Ring (Bromo-substituted) | Modulates binding affinity and selectivity through electronic and steric effects. | Halogen substitutions on the phenyl ring of arylpiperazines influence potency in anticancer and dopamine receptor ligands. nih.govnih.gov |

| Piperazine Ring | Acts as a scaffold and provides a key basic nitrogen for ionic interactions with target proteins. | Protonated piperazine nitrogen forms ionic bonds with acidic residues in GPCR binding pockets. nih.gov |

| Benzoic Acid Moiety | Provides a negatively charged group (carboxylate) for potential ionic or hydrogen bonding interactions with the biological target. | Acyl groups on phenylpiperazines are important for EAAT inhibition. Substituted benzoic acids are used to create potent dopamine receptor ligands. nih.gov |

Development of Hypotheses for Further Analog Synthesis

Based on the structure-activity relationships observed in related arylpiperazine derivatives, several hypotheses can be formulated to guide the synthesis of novel analogs of this compound with potentially enhanced or modulated biological activity.

Hypothesis 1: Modification of the Benzoic Acid Group to Modulate Acidity and Lipophilicity.

Hypothesis 2: Exploration of Different Halogen Substituents on the Phenyl Ring.

The nature and position of the halogen on the phenyl ring are known to be critical for the activity of many arylpiperazine drugs. Replacing the bromine atom at the 3-position with other halogens (fluorine, chlorine) or with electron-donating groups (e.g., methoxy) would provide valuable SAR data. For example, fluorine substitution can sometimes enhance binding affinity and improve metabolic stability. Moving the bromine atom to the 2- or 4-position of the phenyl ring would also be a critical step in understanding the spatial requirements of the binding pocket.

Hypothesis 3: Introduction of Substituents on the Piperazine Ring.

While the parent piperazine ring is a common feature, substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which may lead to increased potency and selectivity. For example, the introduction of a methyl group on the piperazine ring could create stereoisomers with differential activity, providing insights into the three-dimensional shape of the binding site.

The following table outlines potential analog synthesis strategies based on these hypotheses.

| Hypothesis | Proposed Modification | Rationale |

| Modulation of Acidity and Lipophilicity | Synthesize amide and ester derivatives of the carboxylic acid. | To investigate the importance of the acidic proton and the negative charge for biological activity. |

| Replace the carboxylic acid with bioisosteres like tetrazole or sulfonamide. | To explore alternative hydrogen bonding and ionic interaction possibilities. | |

| Exploration of Phenyl Ring Substituents | Replace the 3-bromo substituent with other halogens (F, Cl) or with electron-donating groups (e.g., OCH3). | To probe the electronic and steric requirements of the aryl binding region. |

| Vary the position of the bromo substituent on the phenyl ring (e.g., 2-bromo or 4-bromo analogs). | To understand the spatial constraints of the binding pocket. | |

| Piperazine Ring Modification | Introduce alkyl substituents (e.g., methyl) on the piperazine ring. | To introduce conformational rigidity and explore stereochemical preferences of the target. |

By systematically pursuing these synthetic strategies and evaluating the resulting analogs in relevant in vitro biological assays, a comprehensive understanding of the structure-activity relationships for this class of compounds can be developed, paving the way for the discovery of novel and potent therapeutic agents.

Analytical Research Methodologies for 3 Bromo 4 Piperazinobenzoic Acid in Academic Settings

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are indispensable for the separation and purification of 3-bromo-4-piperazinobenzoic acid from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity and quantifying this compound in research samples. A reverse-phase HPLC method is generally suitable for this type of polar aromatic compound.

Method Development Considerations:

Column: A C18 column is a common first choice for the separation of moderately polar compounds. Columns such as the Zorbax SB-Aq or Ascentis RP-Amide can provide good peak shape and resolution for benzoic acid derivatives. ekb.egsigmaaldrich.com

Mobile Phase: A gradient elution is often necessary to achieve optimal separation of the target compound from its impurities. A typical mobile phase would consist of an aqueous component (Solvent A) and an organic modifier (Solvent B).

Solvent A: Water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. sigmaaldrich.com A buffer, such as 0.1% triethylamine (B128534) solution adjusted to a specific pH, can also be employed. ekb.eg

Solvent B: Acetonitrile (B52724) or methanol (B129727) are common organic modifiers. A gradient might start with a low percentage of the organic phase and increase over the course of the run to elute more non-polar impurities. ekb.eg

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at or near the absorbance maximum of the compound, which can be determined by acquiring a UV spectrum. For similar aromatic benzoic acids, detection wavelengths around 205 nm or 254 nm have been utilized. ekb.egresearchgate.net

Quantification: For quantification, a calibration curve would be constructed by injecting known concentrations of a purified this compound standard. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Due to its low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids and secondary amines.

Derivatization and Analysis:

Silylation: The compound can be treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS) to convert the carboxylic acid and the N-H group of the piperazine (B1678402) ring into their corresponding trimethylsilyl (B98337) (TMS) esters and N-TMS derivatives. This reaction increases the volatility of the molecule, making it suitable for GC-MS analysis.

GC-MS Analysis: The silylated derivative can then be injected into the GC-MS.

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5 or HP-5MS), is typically used. unodc.org

Temperature Program: The oven temperature is ramped to separate the derivatized analyte from other volatile components in the sample. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 290-300°C). unodc.org

Mass Spectrometry: The mass spectrometer will fragment the eluted derivative, providing a characteristic mass spectrum that can be used for structural confirmation. The fragmentation pattern of the silylated this compound would be expected to show ions corresponding to the loss of a methyl group, the TMS group, and other characteristic fragments.

Table of Expected GC-MS Parameters for Silylated Derivative:

| Parameter | Suggested Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-650 amu |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

TLC Procedure:

Stationary Phase: Silica (B1680970) gel 60 F254 plates are commonly used.

Mobile Phase: The choice of eluent is crucial and depends on the polarity of the reactants and products. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. For a carboxylic acid, the addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape by suppressing ionization. A common mobile phase for the synthesis of N-aryl piperazines might be a mixture of hexane and ethyl acetate.

Visualization: The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the aromatic nature of the compound. Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor, can also be employed for visualization.

Spectroscopic Quantification Methods in Research Matrices

Spectroscopic methods provide valuable information about the concentration and purity of this compound.

UV-Visible spectroscopy can be used for the rapid determination of the concentration of this compound in solution, provided that it is the only absorbing species at the chosen wavelength or that the absorbance of other components is negligible or can be corrected for.

Procedure:

Determine λmax: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) is scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Piperazine derivatives often exhibit absorbance maxima in the UV region. unodc.org

Create a Calibration Curve: A series of standard solutions of known concentrations of the purified compound are prepared, and their absorbance at λmax is measured. A calibration curve is then plotted (absorbance vs. concentration).

Determine Unknown Concentration: The absorbance of the sample solution with an unknown concentration is measured at λmax, and the concentration is determined by interpolation from the calibration curve, following Beer-Lambert Law. Spectrophotometric methods have been developed for piperazine and its salts, often involving derivatization to form a colored product, which could be adapted if direct UV measurement is not feasible due to interfering substances. nih.govnih.govijpsonline.com

Table of Expected UV-Visible Spectroscopy Parameters:

| Parameter | Description |

| Solvent | Methanol or Ethanol |

| Wavelength Range | 200 - 400 nm |

| λmax | To be determined experimentally |

| Calibration Range | To be determined based on molar absorptivity |

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

Principle and Procedure:

Internal Standard: A known amount of a stable, high-purity internal standard with a simple NMR spectrum that does not overlap with the analyte's signals is added to a precisely weighed sample of the this compound.

¹H NMR Spectrum: A quantitative ¹H NMR spectrum is acquired using parameters that ensure full relaxation of all protons, such as a long relaxation delay (D1).